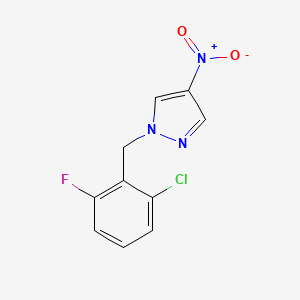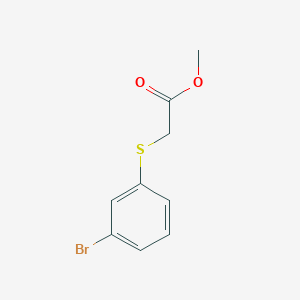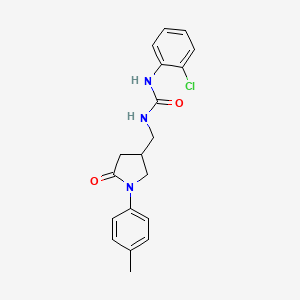
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their biological activities, which can provide insights into the possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related diaryl urea compounds involves the combination of aryl and urea groups. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines. Similarly, paper details the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These methods typically involve the formation of urea linkages through the reaction of amines with isocyanates or carbodiimides, which could be applicable to the synthesis of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea".
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The structure-activity relationship (SAR) is crucial in determining the biological activity of these compounds. For example, the substitution pattern on the aryl rings, as well as the nature of the substituents, can significantly influence the anticancer activity of these compounds, as demonstrated in paper .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents. The reactivity of the urea group and the presence of other functional groups can lead to transformations such as nitrosation, as mentioned in paper , where 1-aryl-3-nitroso-3-(2-chloroethyl) ureas were synthesized. These reactions can be leveraged to modify the biological activity or to introduce additional functional groups for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings and the urea moiety. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. While the provided papers do not directly discuss the physical and chemical properties of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea", they do provide insights into the properties of structurally related compounds, which can be indicative of the behavior of the compound .
Scientific Research Applications
Optoelectronic and Nonlinear Optical Applications
Compounds with similar structural motifs have been explored for their potential in optoelectronic device fabrications due to their significant electrooptic properties. For example, the study of a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, using computational approaches revealed superior properties such as high second and third harmonic generation values, suggesting potential applications in nonlinear optics and optoelectronic devices (Shkir et al., 2018). These findings highlight the relevance of structural analogs in developing materials with desirable optical and electronic characteristics.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, derivatives of similar compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. For instance, the synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate biologically active heterocyclic entities, demonstrated significant in vitro antibacterial and antifungal activities. Some compounds in this class also showed promising anticancer activity against different cancer cell lines, underscoring their potential as pharmaceutical agents (Katariya et al., 2021). This suggests that exploring the biological activity of structurally related compounds, such as "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea," could yield new insights into their therapeutic potential.
Material Science and Corrosion Inhibition
Research on similar compounds has also extended to material science, particularly in the study of corrosion inhibitors for mild steel in acidic solutions. Compounds with urea functionalities have been found to exhibit good inhibition efficiency, protecting steel surfaces from corrosion. The efficiency of such inhibitors is often attributed to their adsorption on metal surfaces, forming a protective layer that impedes corrosive reactions (Bahrami & Hosseini, 2012). This area of research demonstrates the utility of structurally similar compounds in applications beyond pharmacology, extending to materials science and engineering.
Safety And Hazards
The safety and hazards associated with CPPU are not detailed in the available sources. As a synthetic compound used in scientific experiments, it should be handled with appropriate safety measures1.
Future Directions
The future directions for the use and study of CPPU are not specified in the available sources. Given its role in promoting plant cell division and growth, potential areas of future research could include agricultural applications, genetic engineering, and plant biology1.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)23-12-14(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZRSAXCQRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

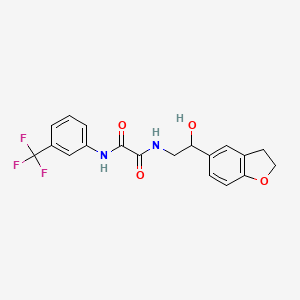

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)
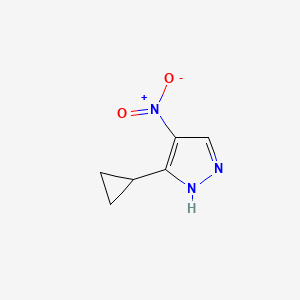
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)
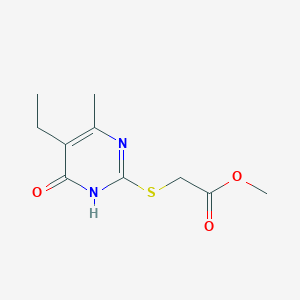
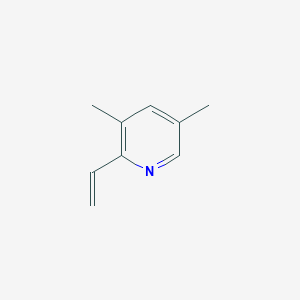
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
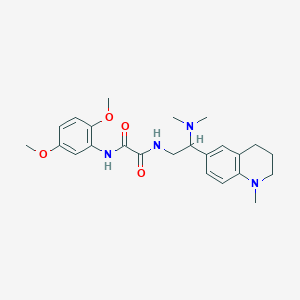
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
